molecular formula C13H16N2OS B1415689 1-(2-methoxyethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol CAS No. 1105189-06-7

1-(2-methoxyethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol

Cat. No.: B1415689
CAS No.: 1105189-06-7
M. Wt: 248.35 g/mol
InChI Key: UPDJCKRWRZDJNI-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol is a chemical compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(2-methoxyethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with 2-methoxyethylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired imidazole derivative. The reaction conditions typically involve heating the mixture at elevated temperatures for several hours to ensure complete cyclization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and

Biological Activity

1-(2-Methoxyethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol (CAS No. 106831-17-8) is a synthetic compound belonging to the imidazole family, characterized by its unique structure that includes a methoxyethyl group and a 4-methylphenyl substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₆N₂OS
  • Molecular Weight : 252.35 g/mol
  • CAS Number : 106831-17-8

The imidazole ring is known for its role in biological systems, often participating in various biochemical interactions due to its ability to coordinate with metal ions and form hydrogen bonds.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. Additionally, the imidazole ring can facilitate interactions through:

  • Hydrogen bonding
  • Coordination with metal ions
  • Hydrophobic interactions due to the presence of the 4-methylphenyl group .

Anticancer Properties

Research indicates that imidazole derivatives exhibit significant anticancer activities. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and targeting specific pathways involved in tumor growth .

A notable study evaluated various imidazole complexes, revealing that certain derivatives exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and DLD-1 (colorectal cancer). The half-maximal inhibitory concentration (IC50) values for these compounds were significantly lower than those for traditional chemotherapeutics like cisplatin .

Antimicrobial Activity

Imidazole derivatives, including this compound, have been studied for their antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

In one study, imidazole compounds showed effectiveness against Staphylococcus aureus and Escherichia coli, highlighting their potential in treating infections caused by resistant strains .

Study on Anticancer Efficacy

A recent study focused on a series of imidazole-based compounds, including the target compound, demonstrated their efficacy in inhibiting tumor growth in vitro. The study reported that the imidazole ring facilitated interactions with DNA, leading to increased apoptosis in cancer cells. The results indicated that these compounds could serve as effective chemotherapeutic agents due to their dual mechanism of action—targeting both DNA and cellular pathways involved in survival .

Evaluation of Antimicrobial Effects

Another study assessed the antimicrobial activity of various imidazole derivatives against common pathogens. The results showed that the tested compounds exhibited varying degrees of inhibition against E. coli and Bacillus subtilis, suggesting that modifications in the chemical structure could enhance biological activity. The presence of the methoxyethyl group was noted to improve solubility and bioavailability, contributing to increased efficacy .

Comparative Analysis of Similar Compounds

Compound NameCAS NumberKey Biological Activity
This compound106831-17-8Anticancer, Antimicrobial
5-(4-bromophenyl)-1H-imidazole-2-thiol1105189-81-8Enzyme inhibition
1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol326004-39-1Anticancer

Properties

IUPAC Name

3-(2-methoxyethyl)-4-(4-methylphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-10-3-5-11(6-4-10)12-9-14-13(17)15(12)7-8-16-2/h3-6,9H,7-8H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDJCKRWRZDJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC(=S)N2CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301151322
Record name 1,3-Dihydro-1-(2-methoxyethyl)-5-(4-methylphenyl)-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105189-06-7
Record name 1,3-Dihydro-1-(2-methoxyethyl)-5-(4-methylphenyl)-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105189-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-1-(2-methoxyethyl)-5-(4-methylphenyl)-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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